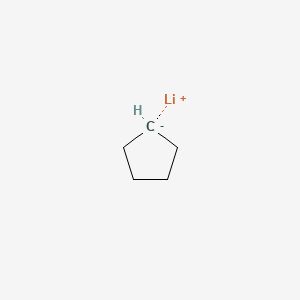

Cyclopentyllithium

Descripción

Significance of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents are a cornerstone of modern organic synthesis, valued for their potent reactivity and versatility. fiveable.me These organometallic compounds, characterized by a direct carbon-lithium (C-Li) bond, function as powerful nucleophiles and strong bases, enabling a vast array of chemical transformations. wikipedia.orgmt.com The highly polarized nature of the C-Li bond, resulting from the significant electronegativity difference between carbon and lithium, imparts a high degree of carbanionic character to the carbon atom. wikipedia.orgslideshare.net This makes organolithium reagents exceptionally effective at forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.meresearchgate.net

Their applications are widespread, ranging from nucleophilic addition to carbonyl compounds to create alcohols, to acting as strong bases for deprotonation, thereby generating other reactive intermediates like enolates. wikipedia.orglibretexts.org In industry, they are crucial as initiators for the anionic polymerization of olefins, leading to the production of elastomers like synthetic rubber. wikipedia.org Furthermore, their utility extends to the pharmaceutical sector, where they are employed in asymmetric synthesis to produce chiral molecules for new drugs. wikipedia.orgresearchgate.net While they share similarities with Grignard reagents, organolithium compounds are generally more reactive and less susceptible to steric hindrance, allowing them to participate in reactions where Grignard reagents might fail. slideshare.netlibretexts.org

Historical Development and Evolution of Organolithium Chemistry

The field of organometallic chemistry traces its roots to the 19th century, with the synthesis of compounds like Zeise's salt in 1827 and diethylzinc (B1219324) in 1849. openochem.org However, the specific journey of organolithium chemistry began a century after the discovery of the element lithium itself. nih.gov The breakthrough came in 1917 when Wilhelm Schlenk first successfully synthesized and isolated organolithium compounds, including methyllithium (B1224462), ethyllithium, and phenyllithium (B1222949). nih.govresearchgate.net Schlenk's work was foundational, particularly his development of techniques to handle air- and moisture-sensitive compounds, which paved the way for the broader exploration of these reactive species. researchgate.netnih.gov

Initially, Schlenk prepared these compounds via transmetalation from organomercury precursors. nih.gov A pivotal advancement occurred around 1930, when Karl Ziegler, along with Georg Wittig and Henry Gilman, developed methods for the direct synthesis of organolithium reagents from organic halides and lithium metal. openochem.orgnih.gov This made them far more accessible than their Grignard reagent counterparts and established them as highly reactive alternatives for synthesis. openochem.org These developments unlocked the full potential of organolithium reagents, transforming them from chemical curiosities into indispensable tools for synthetic chemists. researchgate.netnih.gov

Position of Cyclopentyllithium within the Broader Class of Organolithium Species

This compound (C₅H₉Li) is classified as a secondary alkyllithium reagent, a distinction that defines its structural and reactive characteristics relative to other organolithiums. acs.org The reactivity of alkyllithium compounds is heavily influenced by the substitution at the carbon atom bonded to lithium. The general trend for basicity and reactivity is: primary (e.g., n-butyllithium) < secondary (e.g., sec-butyllithium, this compound) < tertiary (e.g., tert-butyllithium). mt.com Therefore, this compound is a stronger base and a more reactive nucleophile than primary alkyllithiums but is generally less reactive than tertiary ones.

Like many organolithium reagents, this compound exists not as a simple monomer but as aggregates, which are clusters of multiple units. mt.comacs.org The state of aggregation is crucial as it influences the reagent's solubility, stability, and reactivity. wikipedia.org Research has shown that in hydrocarbon solvents, unsolvated this compound exists as a mixture of tetrameric and hexameric aggregates in solution, while crystallizing as a hexamer from these solvents. acs.org The addition of a coordinating solvent, such as tetrahydrofuran (B95107) (THF), breaks down these larger aggregates into a tetrasolvated, tetrameric structure, [(c-C₅H₉Li)₄(THF)₄]. acs.org This behavior is a key characteristic of organolithium species and is fundamental to understanding their chemical behavior.

| Property | Value |

| Chemical Formula | C₅H₉Li |

| Molar Mass | 76.07 g/mol |

| CAS Number | 23473-12-3 |

| Appearance | Colorless crystals or solution |

Data compiled from references chemicalbook.comnih.gov.

Research Scope and Focus of this compound Investigations

Scientific investigations into this compound have primarily centered on its synthesis and detailed structural characterization. acs.org An efficient synthesis involves the reaction of chlorocyclopentane (B1362555) with lithium metal in a hydrocarbon solvent. acs.orggoogle.com Studies have optimized this process, demonstrating that using cyclic hydrocarbon solvents like cyclohexane (B81311) allows for the preparation of solutions with significantly higher concentrations (over 2.5 M) compared to solvents like pentane (B18724), where solubility is limited to about 0.8 M. google.com

A major focus of research has been the elucidation of its structure in both the solid state and in solution. Advanced analytical techniques, including single-crystal X-ray diffraction and various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques like Diffusion-Ordered NMR Spectroscopy (DOSY), have been employed. acs.org These studies have been instrumental in revealing the hexameric nature of solid this compound and the equilibrium between hexameric and tetrameric forms in hydrocarbon solutions. acs.org Furthermore, research has carefully characterized the structural changes that occur upon the addition of Lewis bases like THF, confirming the formation of a stable, tetrasolvated tetramer aggregate. acs.org Understanding these fundamental structural details is crucial for predicting and controlling the reactivity of this important secondary alkyllithium reagent in synthetic applications. acs.org

| Condition | Aggregation State | Analytical Method |

| Solid State (unsolvated) | Hexameric | Single-Crystal X-ray Diffraction |

| Solution (in Toluene-d₈) | Equilibrium of Hexamer and Tetramer | Diffusion-Ordered NMR Spectroscopy |

| Solid State (with THF) | Tetrasolvated Tetramer [(c-C₅H₉Li)₄(THF)₄] | Single-Crystal X-ray Diffraction |

| Solution (with THF in Toluene-d₈) | Predominantly Tetrasolvated Tetramer | 1D and 2D NMR Techniques |

Data compiled from reference acs.org.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

lithium;cyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEMUADSVZEVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC[CH-]C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512233 | |

| Record name | Lithium cyclopentanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23473-12-3 | |

| Record name | Lithium cyclopentanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyllithium

Flow Chemistry Approaches for Cyclopentyllithium Synthesis

Advantages of Continuous Processing for Organolithium Reagents

The synthesis and handling of highly reactive organolithium reagents, such as this compound, present significant challenges in traditional batch processes. Continuous flow chemistry offers a compelling alternative by providing enhanced safety, precise control, and improved efficiency, making it particularly well-suited for these reactive species vapourtec.comacs.orgseqens.com. A primary advantage lies in the inherent safety improvements derived from the significantly smaller reactor volumes employed in flow systems. This drastically reduces the inventory of hazardous materials present at any given time, thereby minimizing the risk and potential severity of thermal runaway events or accidental releases vapourtec.comresearchgate.netstolichem.comwuxiapptec.cominterchim.comnjbio.commt.com.

Furthermore, the high surface-area-to-volume ratio characteristic of flow reactors, especially microreactors, facilitates superior heat and mass transfer compared to batch reactors researchgate.netwuxiapptec.comnjbio.commt.comnih.gov. This allows for more effective dissipation of reaction exotherms, enabling reactions to be conducted at higher temperatures than typically feasible in batch mode, or with greater thermal stability wuxiapptec.comvapourtec.comacs.orgokayama-u.ac.jpacs.org. For organolithium reagents, which are often sensitive to temperature and can decompose or participate in unwanted side reactions at elevated temperatures, this precise thermal management is crucial vapourtec.comvapourtec.com. The ability to safely handle unstable intermediates, which are generated and consumed rapidly in situ, further broadens the synthetic scope and improves reaction robustness vapourtec.comresearchgate.netwuxiapptec.cominterchim.comokayama-u.ac.jpresearchgate.net.

Continuous processing also leads to increased productivity and cost-effectiveness. By minimizing processing time, reducing energy consumption, and often requiring less solvent, flow chemistry can result in lower production costs vapourtec.comacs.org. The precise control over reaction parameters, including residence time and stoichiometry, contributes to higher yields and improved product quality, often with reduced impurity profiles researchgate.netstolichem.comnjbio.commt.commt.com. For instance, specific organolithium-mediated reactions have demonstrated significant yield improvements and the ability to operate at milder temperatures when transitioned from batch to flow wuxiapptec.comvapourtec.comacs.orgokayama-u.ac.jpacs.orgresearchgate.net. The use of concentrated organolithium solutions in flow systems can also mitigate issues like reactor fouling or clogging, which are common challenges with diluted solutions vapourtec.comacs.org.

Table 1: Comparison of Batch vs. Flow Chemistry for Organolithium Reactions

| Reaction Type / Reagent | Batch Conditions | Flow Conditions | Yield Improvement (Batch vs. Flow) | Temperature Difference | Throughput Example | Citation(s) |

| Deprotonation/Borylation | Semibatch, -78 °C | Ambient Temperature | +27% (51% to 78%) | ~78 °C higher in flow | N/A | vapourtec.comacs.org |

| Deprotonation/Borylation | Semibatch, -78 °C | Ambient Temperature | +35% (51% to 86%) | ~78 °C higher in flow | N/A | acs.org (Dynamic reactor) |

| Halogen-Lithium Exchange | Cryogenic conditions | Ambient/Milder temperatures | +69% (21% to 90%) | Significant reduction | N/A | researchgate.net |

| n-BuLi Reaction | -78 °C | -20 °C | +28% (32% to 60%) | ~58 °C higher in flow | N/A | wuxiapptec.com |

| Deprotonation (LDA) | N/A | N/A | 67% isolated yield | N/A | 425 g/L/h | ucc.ie |

| C-Glycosylation (Remdesivir intermediate) | -78 °C | -30 °C | N/A (Yield 60% in flow) | ~48 °C higher in flow | N/A (8 s residence time) | acs.orgresearchgate.net |

Control of Reaction Parameters in Flow Systems

The ability to precisely control reaction parameters is a cornerstone of flow chemistry's advantage, particularly for the demanding chemistry of organolithium reagents like this compound. Key parameters that are managed with high fidelity in flow systems include temperature, residence time, mixing, and stoichiometry researchgate.netwuxiapptec.commt.comrsc.org.

Temperature Control: Flow reactors, especially microreactors, offer exceptional temperature control due to their high surface-area-to-volume ratios, which enable rapid heat dissipation or input vapourtec.comresearchgate.netwuxiapptec.comnjbio.commt.comnih.gov. This allows for the maintenance of near-isothermal conditions, preventing hot spots and mitigating the risk of thermal runaway, which is critical for highly exothermic organolithium reactions vapourtec.comseqens.comresearchgate.netnih.govcam.ac.uk. Furthermore, this precise temperature management allows reactions that require cryogenic conditions in batch to be performed at significantly milder temperatures in flow. For example, certain deprotonation and borylation reactions that would typically be conducted at -78 °C in batch have been successfully carried out at ambient temperatures in flow, leading to improved yields and operational simplicity wuxiapptec.comvapourtec.comacs.org. Similarly, a C-glycosylation step, crucial for the synthesis of remdesivir, transitioned from -78 °C in batch to -30 °C in flow, while maintaining comparable yields and drastically reducing reaction time acs.orgresearchgate.net.

Residence Time: In flow systems, reaction time is dictated by the residence time, which is the duration reactants spend within the reactor. This parameter is precisely controlled by adjusting flow rates and reactor volume researchgate.netwuxiapptec.commt.comrsc.org. For fast and potentially unstable intermediates generated during organolithium chemistry, such as those involved in halogen-lithium exchange, precise residence time control is vital to ensure the intermediate is consumed before decomposition occurs researchgate.netokayama-u.ac.jprsc.org. This allows for the optimization of reaction kinetics and the minimization of side-product formation, leading to higher selectivity and yield researchgate.netrsc.org.

Mixing: Efficient and rapid mixing is another critical aspect managed by flow systems, particularly in microreactors where the small channel dimensions promote excellent mass transfer researchgate.netwuxiapptec.comnjbio.commt.comnih.govresearchgate.netrsc.org. This ensures homogeneous distribution of reagents, preventing localized excesses and promoting consistent reaction progress, which is essential for reactive species like organolithiums researchgate.netnjbio.comacs.org. The use of static mixers or specialized reactor designs can further enhance mixing efficiency vapourtec.comacs.orgresearchgate.net.

Stoichiometry and Concentration: The relative flow rates of different reagent streams in a continuous setup allow for precise control over stoichiometry, ensuring optimal reactant ratios for the desired transformation mt.comvapourtec.com. Moreover, the ability to use highly concentrated organolithium solutions in flow systems can help reduce the risk of precipitation and reactor fouling, thereby improving process robustness and space-time yields vapourtec.comacs.org.

These controlled parameters, when applied to the synthesis of this compound, would allow for a more reproducible, safer, and potentially higher-yielding process compared to traditional batch methods, by managing its inherent reactivity and potential for side reactions.

Aggregation and Solvation Phenomena of Cyclopentyllithium

Solvation Effects on Cyclopentyllithium Aggregation

Solvation by Lewis bases, especially ethereal solvents, significantly alters the aggregation state of this compound. The solvent molecules coordinate to the lithium cation, effectively shielding it and influencing the intermolecular interactions that lead to aggregate formation. The nature and strength of the interaction between the solvent and the lithium cation, as well as steric factors, govern the extent of deaggregation and the final solvation shell around the lithium species.

Tetrahydrofuran (B95107) (THF) Solvation and Tetrasolvated Tetramer Formation

Tetrahydrofuran (THF) is a potent Lewis base commonly employed to solvate and deaggregate organolithium compounds. Studies on this compound indicate that in the absence of coordinating solvents, it exists in equilibrium between hexameric and tetrameric forms in solution researchgate.net. However, upon solvation with THF, this compound predominantly forms a tetrasolvated tetramer researchgate.net. This tetrameric structure, stabilized by the coordination of THF molecules to the lithium cations, represents a significant shift from the higher aggregation states observed in hydrocarbon solvents. While other ethereal solvents can also influence aggregation, THF is particularly effective in promoting the formation of well-defined, lower aggregation states like the tetramer researchgate.net.

Other Ethereal Ligands and Their Impact on Aggregation State

Beyond THF, other ethereal ligands also exert an influence on the aggregation state of this compound, though often to a lesser extent or with different structural outcomes. For instance, dimethoxyethane (DME) and methyl tert-butyl ether (MTBE) have been studied in the context of lithium enolates, showing that aggregation states can vary significantly depending on the specific ether researchgate.net. MTBE, for example, was found to be less effective in solvating lithium cations compared to THF, leading to higher aggregation states and reduced reactivity in alkylation reactions researchgate.net. This highlights that the steric bulk and electronic properties of the ethereal ligand are critical determinants of its solvation efficiency and, consequently, its impact on the aggregation behavior of organolithium species like this compound. The steric hindrance of ethereal ligands, in general, plays a crucial role in both the aggregation and solvation states of organolithium complexes researchgate.net.

Steric and Electronic Factors Governing Solvation Numbers and Aggregation

The number of solvent molecules that coordinate to a lithium cation, and thus the resulting aggregation state, is governed by a complex interplay of steric and electronic factors. Electronically, the Lewis basicity of the solvent molecule dictates its affinity for the electrophilic lithium cation. Solvents with higher Lewis basicity, such as THF, are more effective at coordinating to and stabilizing the lithium cation, promoting deaggregation researchgate.net. Sterically, the size and shape of both the organolithium moiety and the solvent molecule play a significant role. Bulky solvent molecules or organolithium substituents can hinder the close packing required for high aggregation states, favoring lower aggregates or monomeric species researchgate.net. The relative energies of solvation for the lithium cation by the solvent versus the organic ligand also contribute to the observed aggregation equilibria scielo.br.

Mixed Aggregates Involving this compound

This compound can form complex structures when combined with other lithium-containing species, particularly chiral lithium amides. These mixed aggregates are of significant interest due to their potential to control stereoselectivity in chemical reactions.

With Chiral Lithium Amides

The combination of this compound with chiral lithium amides results in the formation of well-defined mixed aggregates, often adopting specific structural motifs. X-ray diffraction studies have revealed that mixed aggregates formed between this compound and chiral lithium amides derived from (S)-valinol, such as lithiated (S)-N-ethyl-3-methyl-1-(triisopropylsilyloxy)butan-2-amine, adopt a ladder-type structure in the solid state researchgate.netfigshare.comresearchgate.netacs.org. These ladder-type aggregates have also been identified as the predominant species in solution, typically in toluene-d8 (B116792), when the components are present in approximately a 1:1 molar ratio researchgate.netfigshare.comacs.org. The precise structure of these mixed aggregates can be influenced by the steric properties of the chiral lithium amide, with variations in substituents potentially leading to dimeric, trimeric, or other oligomeric arrangements researchgate.net.

Table 1: Structural Characterization of Mixed Aggregates with this compound

| Components | Solvent | Stoichiometry (Approx.) | Predominant Structure (Solid State) | Predominant Structure (Solution) | Reference(s) |

| This compound + Lithiated (S)-N-ethyl-3-methyl-1-(triisopropylsilyloxy)butan-2-amine (from (S)-valinol) | Toluene-d8 | 1:1 | Ladder-type | Ladder-type | researchgate.netfigshare.comresearchgate.netacs.org |

| This compound + Chiral Lithium Amide | Hydrocarbon | Varies | Varies | Varies | researchgate.net |

Implications for Stereoselective Synthesis

The formation of these well-defined mixed aggregates involving this compound and chiral lithium amides has significant implications for stereoselective synthesis. The chiral environment created by the lithium amide within the aggregate can dictate the stereochemical outcome of reactions involving the organolithium component researchgate.netresearchgate.netacs.orgacs.org. For instance, studies on related systems indicate that such mixed aggregates are the active species responsible for asymmetric additions of alkyllithiums to electrophiles like aldehydes acs.org. By precisely controlling the structure and chirality of the mixed aggregate, chemists can achieve high levels of enantioselectivity in the synthesis of complex molecules. The ability to tune the stereoselectivity by modifying the chiral lithium amide underscores the importance of understanding these aggregation phenomena for designing efficient asymmetric synthetic methodologies brown.edu.

Spectroscopic Characterization of Cyclopentyllithium Aggregates and Solvates

X-ray Diffraction Studies of Solid-State Structures

Single-crystal X-ray diffraction analysis is a cornerstone for determining the precise three-dimensional arrangement of atoms in crystalline solids, offering definitive structural information about organolithium compounds. Studies on cyclopentyllithium have revealed distinct solid-state architectures depending on the presence or absence of coordinating solvent molecules.

Single-Crystal X-ray Diffraction Analysis of Hexameric this compound

Unsolvated this compound has been characterized in the solid state through single-crystal X-ray diffraction, revealing its existence as a hexameric aggregate researchgate.netacs.orgnih.gov. In this structure, six cyclopentyl groups are arranged around a central lithium core. While specific crystallographic data for the hexameric this compound structure is detailed in cited literature, the general arrangement involves a cage-like structure where lithium atoms are coordinated by the cyclopentyl rings. Organolithium compounds, in general, often adopt aggregated structures in the solid state, with common aggregation numbers including dimers, tetramers, and hexamers, driven by the electropositive nature of lithium and the polar C-Li bond unt.edumt.com.

Structural Elucidation of Metal-Carbon and Lithium-Lithium Bonding

The bonding within organolithium compounds, including this compound aggregates, is characterized by a highly polarized carbon-lithium (C-Li) bond, exhibiting significant ionic character due to the large electronegativity difference between carbon and lithium wikipedia.orgnumberanalytics.comlscollege.ac.in. This polarity contributes to the nucleophilic and basic properties of these reagents. In aggregated structures, such as the tetrameric or hexameric forms, multiple lithium atoms are often found in close proximity, leading to the possibility of lithium-lithium (Li-Li) interactions or bonding. Theoretical and experimental studies on similar organolithium compounds suggest that these Li-Li distances can be on the order of 2.5-2.6 Å in tetrameric structures, indicative of close contacts or weak bonding interactions between the lithium centers unt.edu. The bonding within these aggregates is often described as a four-center, two-electron bond system involving the lithium atoms and the carbanionic carbon centers unt.edumt.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is indispensable for characterizing organolithium compounds in solution, providing insights into their aggregation states, solvation, and dynamic behavior. Techniques such as diffusion-ordered NMR spectroscopy (DOSY), coupled with multinuclear NMR, have been particularly effective for this compound.

Multinuclear NMR Techniques (1H, 13C, 6Li, 7Li NMR)

Solution-state studies of this compound in solvents like toluene-d8 (B116792) have revealed its existence in equilibrium between different aggregated states researchgate.netacs.orgnih.gov. Unsolvated this compound in toluene-d8 has been observed to exist as an equilibrium mixture of hexameric and tetrameric species, with the relative proportions varying with concentration and temperature researchgate.netacs.orgnih.gov. Upon solvation with THF, this compound predominantly exists as a tetrasolvated tetramer in solution, mirroring its solid-state structure researchgate.netacs.orgnih.govresearcher.life.

Multinuclear NMR experiments, including 1H, 13C, 6Li, and 7Li NMR, are crucial for distinguishing these species.

1H and 13C NMR: These techniques provide information about the organic moiety and its environment. For this compound in toluene-d8, distinct signals in the 1H NMR spectrum, particularly in the methine region, have been attributed to the different aggregates (hexamer and tetramer) acs.org. Variable-temperature studies can help in assigning these signals and understanding the dynamic equilibrium between aggregates acs.org.

6Li and 7Li NMR: The lithium nuclei are directly involved in the aggregation and solvation. 6Li NMR, despite its lower sensitivity, offers sharper lines due to its smaller quadrupole moment, which can be advantageous for resolving different lithium environments within aggregates northwestern.eduhuji.ac.il. 7Li NMR, while more sensitive, typically yields broader signals due to its larger quadrupole moment northwestern.eduhuji.ac.il. Both 6Li and 7Li NMR are sensitive to the aggregation state and solvation, with distinct chemical shifts observed for lithium atoms in different environments northwestern.eduhuji.ac.il. For instance, a low-temperature 6Li NMR study of the c-PenLi/THF complex showed one dominant peak, consistent with the tetrasolvated tetramer being the primary species in solution acs.org.

Diffusion-ordered NMR spectroscopy (DOSY) is often employed in conjunction with these multinuclear techniques. DOSY separates NMR signals based on their diffusion coefficients, which are inversely related to the size and aggregation state of the molecules. By correlating diffusion coefficients with formula weights, DOSY provides direct evidence for the aggregation numbers of species in solution, confirming the presence of hexamers and tetramers for unsolvated this compound and the tetrasolvated tetramer for its THF complex researchgate.netacs.orgresearcher.liferesearchgate.netresearchgate.net.

Chemical Shift Analysis and Coupling Patterns

The analysis of chemical shifts in NMR spectra provides critical information about the electronic environment of the nuclei. For this compound, the chemical shifts of the protons and carbons of the cyclopentyl ring are influenced by the degree of aggregation and solvation. In the 1H NMR spectrum, distinct signals for the methine proton of this compound have been observed and assigned to different aggregates, with shifts reported around -0.77 ppm and -1.14 ppm for the hexamer and tetramer, respectively, in toluene-d8 at 15°C acs.org.

Lithium NMR chemical shifts are also highly informative. While a broad range exists for lithium NMR, specific environments within organolithium aggregates lead to characteristic shifts. For example, 6Li and 7Li chemical shifts typically fall within a range of approximately 12 ppm, with values varying based on aggregation, solvation, and the nature of the organic ligand northwestern.eduhuji.ac.il. Coupling patterns, particularly J-couplings between lithium and other nuclei (e.g., 1H, 13C), can provide further structural details, although these are often challenging to observe and analyze in complex organolithium systems northwestern.eduhuji.ac.ilorganicchemistrydata.orglibretexts.org. The observation of specific coupling constants can help confirm connectivity and structural assignments, especially in conjunction with advanced NMR techniques like COSY, HSQC, and HMBC acs.orglibretexts.org.

Data Tables

Table 4.1: Aggregation States of this compound by Spectroscopic Methods

| State | Solvent | Aggregation State | Primary Spectroscopic Technique | Reference(s) |

| Solid-State | Unsolvated | Hexamer | X-ray Diffraction | researchgate.netacs.orgnih.gov |

| Solid-State | THF Solvate | Tetramer | X-ray Diffraction | researchgate.netacs.orgnih.govresearcher.life |

| Solution | Toluene-d8 | Hexamer/Tetramer Equilibrium | 1H NMR, DOSY | researchgate.netacs.orgnih.gov |

| Solution | Toluene-d8 | Tetrasolvated Tetramer | 1H NMR, 6Li NMR, DOSY | researchgate.netacs.orgnih.govresearcher.life |

Table 4.2: Representative NMR Chemical Shifts for this compound in Toluene-d8

| Nucleus | Species/Aggregate | Chemical Shift (ppm) | Notes | Reference(s) |

| 1H | Methine (Hexamer) | ~ -0.77 | Observed at 15°C | acs.org |

| 1H | Methine (Tetramer) | ~ -1.14 | Observed at 15°C | acs.org |

| 6Li | Tetrasolvated Tetramer (THF) | Varies (e.g., ~ -1.0 to -2.0) | Typical range for Li in organometallics | acs.orgnorthwestern.eduhuji.ac.il |

| 7Li | Tetrasolvated Tetramer (THF) | Varies (e.g., ~ -1.0 to -2.0) | Typical range for Li in organometallics | acs.orgnorthwestern.eduhuji.ac.il |

Note: Specific chemical shift values for 6Li and 7Li can vary significantly based on the exact solvation and aggregation state, as well as experimental conditions. The values provided are indicative ranges based on general organolithium NMR data.

Reactivity and Mechanistic Investigations of Cyclopentyllithium

Cyclopentyllithium as a Nucleophile

This compound is a potent organolithium reagent that serves as a strong nucleophile and base in organic synthesis. Its reactivity is fundamentally linked to its ability to deliver a cyclopentyl carbanion equivalent to various electrophilic centers. The nucleophilic character of the carbon-lithium bond, which is highly polarized, drives its participation in a wide array of chemical transformations, including additions to carbonyl groups and other unsaturated systems. The specific reactivity profile of this compound is heavily influenced by its aggregation state in solution, which is in turn dependent on the solvent and the presence of other coordinating species.

Addition Reactions to Carbonyl Compounds (e.g., Esters, Aldehydes)

This compound readily undergoes nucleophilic addition to the electrophilic carbon of carbonyl compounds. masterorganicchemistry.com With aldehydes and ketones, the reaction typically proceeds via a 1,2-addition mechanism to form a tetrahedral intermediate, which, upon acidic workup, yields the corresponding secondary or tertiary alcohol. masterorganicchemistry.comlibretexts.org The carbon of the C-Li bond attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. youtube.com

The reaction with esters is more complex, as the initial tetrahedral intermediate can collapse to eliminate an alkoxide leaving group, forming a ketone. This newly formed ketone can then react with a second equivalent of this compound, ultimately producing a tertiary alcohol after workup. youtube.com However, the detailed mechanism, particularly in non-polar solvents, involves several equilibria and competing pathways that have been the subject of detailed kinetic studies. epa.govacs.org

The kinetics of the reaction between this compound and esters, such as ethyl benzoate (B1203000), have been investigated in hydrocarbon solvents like cyclohexane (B81311) using infrared stopped-flow spectroscopy. epa.govacs.org These studies reveal a complex mechanism that deviates from a simple second-order reaction. The reaction involves the formation of a ketone intermediate, which is generally presumed in the synthesis of tertiary alcohols from esters and organolithium reagents. acs.org

The reaction is also influenced by the presence of lithium alkoxides, which can be generated in situ. For instance, the rate of disappearance of the ethyl benzoate-cyclopentyllithium complex is significantly increased by the presence of lithium ethoxide. acs.org

Organolithium reagents, including this compound, exist as aggregates in hydrocarbon solvents, with common forms being tetramers and hexamers. acs.orgresearchgate.net In cyclohexane, this compound primarily exists as a hexamer. acs.org This aggregation state is crucial as it directly impacts the reagent's reactivity. The prevailing mechanism suggests that the less aggregated forms, such as monomers or dimers, are the more reactive species, even if they are present in very low concentrations at equilibrium. acs.orgresearchgate.net

Prior to the addition reaction, this compound aggregates form complexes with ester substrates. epa.govacs.org This complexation is a rapid, reversible equilibrium. The formation of this complex can be observed directly using infrared spectroscopy. For example, when ethyl benzoate is mixed with this compound in cyclohexane, a new carbonyl band appears in the IR spectrum at 5.85 µm, which is attributed to the complex formed between the ester and the this compound hexamer. acs.org

The equilibrium for this complexation can be quantified. The equilibrium constant (Keq) for the complexation of ethyl benzoate with the this compound hexamer has been determined. acs.org This pre-equilibrium sequesters the ester in a complexed form, which has its own distinct reaction pathway towards the ketone product. epa.gov The presence of lithium ethoxide not only increases the rate of the subsequent reaction but also affects the position of this complexation equilibrium. acs.org

Table 1: Equilibrium and Kinetic Data for the Reaction of this compound with Ethyl Benzoate in Cyclohexane at 25.0 °C

| Parameter | Value | Description | Source |

|---|---|---|---|

| Keq | 80 ± 20 M-1 | Equilibrium constant for the complexation of ethyl benzoate with this compound hexamer. | acs.org |

| Rate Dependence | Inverse | The observed first-order rate constant for the disappearance of the ester and its complex is inversely dependent on the this compound concentration. | acs.org |

| Effect of LiOEt | Increase | The rate of disappearance of the ester-reagent complex is strongly increased by the addition of lithium ethoxide. | acs.org |

Addition to Unsaturated Systems (e.g., Olefins, Epoxides)

This compound, as a strong nucleophile, can add to certain activated unsaturated systems. While its addition to simple, unactivated olefins is not common, it readily reacts with strained ring systems like epoxides. youtube.comyoutube.com The reaction with epoxides proceeds via nucleophilic ring-opening. The carbon atom of this compound attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com

For unsymmetrical epoxides, the regioselectivity of the attack is a key consideration. With strong, non-hindered nucleophiles like organolithium reagents, the attack typically occurs at the less sterically hindered carbon atom of the epoxide. youtube.com This SN2-type reaction results in the formation of a β-alkoxy lithium species, which upon aqueous workup, yields a β-substituted alcohol. youtube.com

The reactivity can be modified by using combinations of reagents. For example, the combination of an organolithium reagent with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to α-deprotonation of the epoxide, followed by nucleophilic addition and subsequent elimination to form alkenes. organic-chemistry.orgnih.gov This methodology provides a route to various alkenes from epoxides. organic-chemistry.org

Reactions with Allylic Alcohols and Rearrangements

The reaction of organolithium reagents with allylic alcohols is multifaceted, as the substrate contains both a hydroxyl group and a carbon-carbon double bond. acs.org The initial and fastest reaction is the deprotonation of the acidic hydroxyl group by the organolithium reagent, which acts as a strong base. This generates a lithium alkoxide and cyclopentane (B165970).

Subsequent reactions can involve the nucleophilic addition of the organolithium reagent to the double bond or coordination of the lithium cation to the allylic oxygen, which can influence the stereochemical outcome of further transformations. In some cases, the intermediate lithium alkoxide can direct the addition of another equivalent of the organolithium reagent. Furthermore, the intermediates formed in these reactions can be susceptible to rearrangements. Allylic rearrangements, or allylic shifts, involve the migration of a double bond. chemeurope.com In the context of reactions with allylic alcohols, intermediates such as carbocations formed under certain conditions can lead to a mixture of products resulting from SN1' type substitutions. chemeurope.com More complex, catalyzed rearrangements like the semipinacol rearrangement can also occur with allylic alcohol substrates under specific catalytic conditions, leading to the formation of α,α-disubstituted ketones. chemistryviews.org

This compound as a Strong Base (Deprotonation Agent)

Organolithium reagents are well-established as powerful bases capable of abstracting protons from a wide range of weakly acidic C-H bonds to form new organolithium species, a reaction commonly known as metalation or lithiation. mt.com The basicity of organolithiums generally increases with the substitution on the alpha-carbon, following the trend: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < s-butyllithium < t-butyllithium. mt.com

Metalation of Weakly Acidic Protons

As a strong base, this compound is expected to deprotonate hydrocarbons with sufficient acidity. However, detailed studies and specific examples documenting the use of this compound for the metalation of weakly acidic protons are not extensively reported in the surveyed scientific literature. Research in this area has predominantly focused on more commonly used alkyllithium reagents such as n-butyllithium and sec-butyllithium.

Regioselective Ortho-Lithiation

Directed ortho-lithiation (DoM) is a pivotal synthetic strategy that allows for the regioselective functionalization of aromatic rings. semanticscholar.orgwikipedia.org This reaction is guided by a directing metalation group (DMG), which is typically a Lewis basic functional group. The DMG coordinates to the lithium atom of the organolithium reagent, positioning the base in close proximity to an ortho-proton and facilitating its abstraction. semanticscholar.orgorganic-chemistry.org This process creates a new aryllithium intermediate that can be trapped with various electrophiles. semanticscholar.org

Directing Group Effects (e.g., THF moiety in diaryltetrahydrofurans)

The tetrahydrofuran (B95107) (THF) moiety itself can act as a directing group in ortho-lithiation reactions. A study on the regioselective desymmetrization of diaryltetrahydrofurans described an efficient functionalization via a THF-directed ortho-lithiation. While the study did not use this compound as the base, it highlighted an interesting and relevant solvent effect. The research found that conducting the lithiation in cyclopentyl methyl ether (CPME), a solvent with structural similarities to this compound's parent alkane, led to superior results in terms of both yield and selectivity compared to the same reaction in diethyl ether.

This finding suggests that the solvent environment plays a critical role in the efficiency of such directed metalations. The improved outcomes in CPME point towards its favorable properties in mediating the lithiation process on this specific class of substrates.

Diastereoselective Lithiation

Diastereoselective lithiation is a valuable technique for controlling stereochemistry during the synthesis of chiral molecules. Certain organolithium complexes are known to be effective in directing substitution to achieve high diastereoselectivity. mt.com This process often involves a chiral substrate or a chiral ligand on the lithium reagent, which influences the trajectory of the deprotonation and subsequent electrophilic quench.

Despite the general utility of organolithium reagents in stereoselective synthesis, specific research detailing the application of this compound as the base in diastereoselective lithiation reactions is not readily found in the existing literature.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to prepare organolithium reagents from organic halides. stackexchange.com The reaction is typically very fast, especially for aryl and vinyl iodides and bromides, and often proceeds at low temperatures. harvard.edu The equilibrium of the exchange generally favors the formation of the more stable organolithium species, meaning the lithium atom becomes attached to the organic group that can better stabilize a negative charge. researchgate.net

Competitiveness with Direct Metalation

When a substrate contains both a halogen atom (typically bromine or iodine) and an acidic proton, a competition arises between metal-halogen exchange and direct metalation (deprotonation). uwindsor.ca In many cases, lithium-halogen exchange is kinetically favored and occurs much faster than deprotonation. harvard.edustackexchange.com For instance, the reaction of an aryl bromide with an alkyllithium at low temperatures often results in the rapid formation of the aryllithium before any significant ortho-lithiation can occur, even in the presence of a directing group. uwindsor.ca

However, the precise outcome depends on several factors, including the nature of the organolithium reagent, the substrate, the halogen, the acidity of the proton, and the reaction conditions. While this competition is a well-documented phenomenon for common reagents like n-BuLi and t-BuLi, specific mechanistic studies or comparative data quantifying the competitiveness between metal-halogen exchange and direct metalation for this compound are not available in the reviewed literature.

Reactions with Transition Metal Complexes

This compound serves as a versatile reagent in organometallic chemistry, engaging in various reactions with transition metal complexes. Its utility stems from its ability to act as a potent nucleophile and a source of the cyclopentyl ligand, enabling the synthesis of a diverse array of transition metal-cyclopentyl and cyclopentadienyl-type compounds.

Ligand Exchange and Complex Formation (e.g., Chromium complexes)

A primary application of this compound in organometallic synthesis is in ligand exchange reactions to form new metal-carbon bonds. It readily reacts with transition metal halides and other complexes featuring labile ligands, leading to the formation of stable organometallic compounds.

A notable example involves the reaction of this compound with the dinuclear chloride-bridged chromium complex, [{CrCp(μ-Cl)}2] (where Cp = η5-C5Me5). In this reaction, this compound acts as a cyclopentylating agent, displacing the chloride ligands to form a new chromium-cyclopentyl complex. researchgate.net This type of reaction is fundamental in preparing half-sandwich and other cyclopentadienyl-type chromium complexes, which are of significant interest in catalysis and materials science. dntb.gov.ua

The general mechanism for such ligand exchange reactions involves the nucleophilic attack of the carbanionic carbon of this compound on the electrophilic metal center, leading to the displacement of a halide or another leaving group. The reaction is driven by the formation of a stable metal-carbon bond and the precipitation of a lithium halide salt.

| Reactant | Product | Reaction Type | Reference |

| [{CrCp*(μ-Cl)}2] | Chromium-cyclopentyl complex | Ligand Exchange | researchgate.net |

| Transition Metal Halide (general) | Transition Metal-Cyclopentyl Complex | Ligand Exchange | General |

Generation of Metal Hydride Derivatives

While not a direct source of hydride, this compound can be instrumental in the generation of transition metal hydride derivatives through a process known as beta-hydride elimination. This reaction pathway is a common occurrence in organometallic chemistry, particularly with alkyl ligands that possess a hydrogen atom on the carbon atom beta to the metal center.

The process begins with the reaction of a transition metal halide with this compound to form a transient cyclopentyl-metal complex. If the metal center is coordinatively unsaturated and has an available empty orbital, the complex can undergo beta-hydride elimination. In this step, a hydrogen atom from a carbon adjacent to the metal-bound carbon is transferred to the metal center, forming a metal-hydride bond and liberating cyclopentene. wikipedia.org

This indirect route to metal hydrides is significant as these compounds are crucial catalysts in a variety of organic transformations, including hydrogenation and hydroformylation. The general scheme for this process is as follows:

M-X + c-C5H9Li → [M-c-C5H9] + LiX [M-c-C5H9] → H-M + c-C5H8

| Intermediate | Product | Process | Reference |

| Cyclopentyl-metal complex | Metal hydride and cyclopentene | Beta-hydride elimination | wikipedia.org |

This compound as a Reductant or Alkyl Source in Organometallic Synthesis

Due to the highly polarized carbon-lithium bond, this compound is a potent nucleophile and can act as a source of the cyclopentyl anion (c-C5H9-). wikipedia.org This property is extensively utilized in organometallic synthesis to introduce cyclopentyl groups onto a metal center. This process, often referred to as cyclopentylation, is a form of alkylation. wikipedia.org

In these reactions, this compound transfers its organic group to the transition metal, forming a new metal-carbon bond. This is a fundamental method for the synthesis of a wide range of organometallic compounds with specific electronic and steric properties conferred by the cyclopentyl ligand. wikipedia.org For instance, reacting this compound with metal carbonyl complexes, such as tungsten hexacarbonyl (W(CO)6), can lead to the formation of metal-acyl or metal-carbene complexes after subsequent transformations. researchgate.net

Furthermore, in certain contexts, this compound can also behave as a reducing agent. The transfer of the electron-rich cyclopentyl group to a metal center can result in the reduction of the metal's oxidation state. However, its primary and more predictable role in organometallic synthesis is as a nucleophilic source of the cyclopentyl group.

Influence of Solvent and Additives on Reactivity

Ethereal Solvents (e.g., THF, Diethyl Ether, Cyclopentyl Methyl Ether (CPME))

In non-coordinating hydrocarbon solvents, organolithium compounds typically exist as large aggregates (tetramers or hexamers), which are generally less reactive. nih.gov Ethereal solvents play a crucial role in breaking down these aggregates into smaller, more reactive species such as dimers and monomers. odu.edu

Tetrahydrofuran (THF): THF is a strongly coordinating solvent that effectively solvates the lithium cations, leading to the deaggregation of this compound clusters. This results in the formation of smaller, more reactive species, significantly enhancing the nucleophilicity and basicity of the reagent. However, the increased reactivity in THF is a double-edged sword, as it can also lead to reactions with the solvent itself, especially at elevated temperatures, through α-deprotonation of the THF. odu.edu

Diethyl Ether (Et2O): Diethyl ether is a less strongly coordinating solvent compared to THF. While it does promote the deaggregation of this compound, the equilibrium often lies further towards larger aggregates than in THF. Consequently, reactions involving this compound in diethyl ether are generally slower than in THF. odu.edu The lower reactivity can sometimes be advantageous in controlling selectivity and preventing unwanted side reactions.

Cyclopentyl Methyl Ether (CPME): CPME is considered a "green" or more environmentally friendly ethereal solvent. Its solvating properties are generally considered to be between those of diethyl ether and THF. While specific studies on the aggregation state of this compound in CPME are not widely available, it is expected to promote deaggregation and enhance reactivity compared to hydrocarbon solvents. Its higher boiling point and greater stability towards organolithium reagents compared to THF can offer practical advantages in certain synthetic applications. researchgate.net

| Solvent | Coordinating Ability | Effect on Aggregation | General Reactivity |

| Tetrahydrofuran (THF) | Strong | Significant deaggregation | High |

| Diethyl Ether (Et2O) | Moderate | Moderate deaggregation | Moderate |

| Cyclopentyl Methyl Ether (CPME) | Moderate-Strong | Deaggregation expected | Moderate to High |

Effects of Lewis Basic Additives

The reactivity of this compound can be further modulated by the addition of strong Lewis bases, which can coordinate to the lithium cation even more effectively than ethereal solvents.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that strongly coordinates to lithium cations. The addition of TMEDA to a solution of an organolithium reagent like this compound can break down aggregates into smaller, highly reactive monomeric or dimeric species. wikipedia.org The TMEDA-solvated organolithium complex exhibits enhanced basicity and nucleophilicity, often leading to faster reaction rates and altered regioselectivity in deprotonation reactions. mt.comorgsyn.org

Hexamethylphosphoramide (HMPA): HMPA is a highly polar, aprotic solvent and a very strong Lewis base. Its addition, even in small amounts, can have a dramatic effect on the reactivity of organolithium reagents. HMPA promotes the formation of solvent-separated ion pairs (SSIPs), where the lithium cation is fully encapsulated by HMPA molecules and separated from the carbanion. acs.orgresearchgate.net This "naked" carbanion is significantly more reactive than the corresponding contact ion pair (CIP) found in less polar solvents. The increased reactivity in the presence of HMPA can lead to substantial rate enhancements in many reactions. However, it can also decrease the rate of reactions where coordination of the lithium cation to the substrate is a crucial part of the mechanism. nih.govresearchgate.net

| Additive | Mode of Action | Effect on this compound |

| TMEDA | Chelates lithium, breaks aggregates | Increases reactivity by forming more reactive monomers/dimers |

| HMPA | Forms solvent-separated ion pairs | Dramatically increases reactivity by generating a "naked" carbanion |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound, a potent nucleophile, is of significant interest in asymmetric synthesis. While specific, detailed research findings exclusively focused on the stereoselectivity of this compound are not extensively documented in readily available literature, the principles governing its reactions can be understood through established models of asymmetric induction. The diastereoselectivity of its additions to prochiral carbonyl compounds, particularly aldehydes and ketones with a pre-existing chiral center at the α-position, can be predicted and rationalized using theoretical frameworks such as the Felkin-Anh and Cram models.

The core of these models lies in predicting the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one diastereomer over the other. The conformation of the chiral carbonyl compound in the transition state is the determining factor, as it dictates the steric environment around the electrophilic carbon.

Theoretical Models for Predicting Diastereoselectivity

Felkin-Anh Model:

The Felkin-Anh model is widely accepted for predicting the stereochemistry of nucleophilic additions to chiral carbonyl compounds. website-files.comuwindsor.ca It is based on a transition state model that minimizes steric interactions. The key principles of the Felkin-Anh model are:

The largest group (L) on the α-chiral carbon orients itself perpendicular to the carbonyl group's plane. This arrangement minimizes steric strain with the incoming nucleophile and the carbonyl oxygen.

The nucleophile does not attack the carbonyl carbon at a 90° angle but rather follows the Bürgi-Dunitz trajectory, which is approximately 107°. uwindsor.ca

The nucleophile preferentially attacks from the face opposite the largest group (L), avoiding steric hindrance. The choice between the remaining two faces is determined by the relative sizes of the medium (M) and small (S) substituents. The attack occurs from the side of the smallest substituent.

When applying this model to the reaction of this compound with a chiral aldehyde or ketone, the cyclopentyl group acts as the incoming nucleophile. The predicted major product will be the one resulting from the attack of the this compound from the least sterically hindered face, as dictated by the arrangement of the L, M, and S groups on the chiral center of the carbonyl compound.

Cram's Rule:

An earlier model, Cram's rule, also provides a basis for predicting the stereochemical outcome of such reactions. chemistnotes.com In the Cram model, the chiral carbonyl compound adopts a conformation where the largest substituent on the α-carbon is positioned anti-periplanar to the carbonyl group. The nucleophile then attacks from the less hindered face, which is the side of the smallest substituent. chemistnotes.com While often leading to the same prediction as the Felkin-Anh model, the latter is generally considered a more refined and accurate representation of the transition state.

Chelation Control:

In cases where the α-substituent of the carbonyl compound is a Lewis basic group (e.g., an alkoxy or amino group), a different stereochemical outcome can be observed due to chelation. If the metal cation of the organometallic reagent (in this case, Li⁺ from this compound) can coordinate with both the carbonyl oxygen and the Lewis basic substituent, a rigid, cyclic transition state is formed. This chelation control can lock the conformation of the substrate in a way that the nucleophile attacks from the opposite face compared to what is predicted by the Felkin-Anh model, leading to the "anti-Felkin" product.

Application to this compound

In the absence of specific experimental data for reactions of this compound, a theoretical analysis based on these models can be made. For a generic reaction between this compound and a chiral aldehyde (R'-CHO) with a chiral center bearing large (L), medium (M), and small (S) groups, the predicted stereochemical outcome would be as follows:

| Model | Predicted Major Diastereomer | Rationale |

| Felkin-Anh | syn or anti depending on substituent arrangement | Attack of the cyclopentyl anion occurs from the face opposite the largest group (L) and adjacent to the smallest group (S). |

| Cram's Rule | Consistent with Felkin-Anh in many cases | The largest group (L) is anti to the carbonyl, and the nucleophile attacks from the side of the smallest group (S). |

| Chelation Control | Opposite to Felkin-Anh prediction | Formation of a rigid, five- or six-membered chelated ring involving the lithium cation, the carbonyl oxygen, and a Lewis basic α-substituent directs the nucleophilic attack. |

It is important to note that the actual diastereomeric ratio will depend on several factors, including the nature of the solvent, the temperature, and the specific steric and electronic properties of the substituents on the chiral carbonyl compound. While these models provide a powerful predictive tool, experimental verification is necessary to determine the precise stereochemical course of reactions involving this compound.

Applications of Cyclopentyllithium in Advanced Organic Synthesis

Carbon-Carbon Bond Formation

The high nucleophilicity of the carbanionic center in cyclopentyllithium makes it a potent reagent for the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis.

Synthesis of Tertiary Alcohols

This compound readily participates in nucleophilic addition to the electrophilic carbon of a ketone's carbonyl group. This reaction serves as a straightforward and efficient method for the synthesis of tertiary alcohols, where the cyclopentyl group is introduced as one of the three alkyl or aryl substituents attached to the alcohol-bearing carbon. masterorganicchemistry.com The process involves the initial formation of a lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product. masterorganicchemistry.com

The general transformation can be represented as follows: this compound + Ketone → Lithium Alkoxide Intermediate --(H₃O⁺)--> Tertiary Alcohol

This methodology is broadly applicable to a wide range of ketones, allowing for the synthesis of diverse tertiary alcohols with a cyclopentyl moiety.

Table 1: Examples of Tertiary Alcohol Synthesis using this compound

| Ketone Reactant | Product |

|---|---|

| Acetone | 2-Cyclopentylpropan-2-ol |

| Cyclohexanone | 1-Cyclopentylcyclohexan-1-ol |

| Acetophenone | 2-Cyclopentyl-1-phenyl-ethan-1-ol |

Construction of Complex Molecular Architectures

The ability of this compound to form carbon-carbon bonds is instrumental in the construction of complex molecular frameworks, including those found in natural products. The introduction of a cyclopentyl ring can be a key step in the total synthesis of intricate molecules that may possess specific biological activities. marquette.edursc.org For instance, the cyclopentane (B165970) ring is a structural motif present in various natural products, and this compound can serve as a valuable building block in their synthesis. marquette.edu The reactivity of this compound allows for its use in coupling reactions and as an initiator for cyclization processes, leading to the formation of more elaborate molecular structures. nih.gov

Stereoselective Transformations

This compound plays a significant role in stereoselective synthesis, enabling the control of stereochemistry in the formation of chiral molecules.

Enantioselective Synthesis via Lithiation and Rearrangement

In the presence of a chiral ligand, such as (-)-sparteine, the lithiation of appropriate substrates can proceed enantioselectively, leading to the formation of enantioenriched organolithium species. These chiral intermediates can then undergo further reactions, such as rearrangements or cycloalkylations, to produce chiral products with high enantiomeric excess. nih.govresearchgate.net An example of this is the (-)-sparteine-mediated asymmetric deprotonation of certain dienyl carbamates, which, after cyclization, yields enantioenriched cis-1,2-divinyl-cyclopentane derivatives. nih.gov This approach demonstrates the power of using chiral auxiliaries in conjunction with organolithium reagents like this compound to achieve high levels of stereocontrol.

Table 2: (-)-Sparteine-Mediated Enantioselective Cyclopentane Synthesis

| Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 9-chloro-2,7-nonadienyl carbamate | cis-1,2-divinyl-cyclopentane derivative | 80% | 99:1 |

Diastereoselective Synthesis of Chiral Compounds (e.g., inherently chiral calixarenes)

While specific examples of this compound in the synthesis of inherently chiral calixarenes are not prominently documented, its application in the diastereoselective synthesis of other chiral compounds is well-established. The addition of this compound to chiral aldehydes or ketones can proceed with high diastereoselectivity, dictated by the stereochemistry of the substrate. Furthermore, this compound can be employed in the synthesis of chiral macrocycles, where the stereochemical outcome is controlled during the macrocyclization step. nih.govbeilstein-journals.org The synthesis of cis-1,2-dialkenyl-substituted cyclopentanes via (-)-sparteine-mediated lithiation and cycloalkylation also serves as an example of a highly diastereoselective process. nih.gov

Preparation of Other Organometallic Reagents

This compound is a valuable precursor for the synthesis of other organometallic reagents through a process known as transmetalation. In these reactions, the lithium atom is exchanged for another metal, leading to the formation of a new organometallic compound with different reactivity profiles. For example, the reaction of this compound with copper(I) halides can be used to prepare lithium cyclopentylcuprates, which are Gilman reagents. These cuprates are softer nucleophiles than their organolithium precursors and are particularly useful for 1,4-conjugate addition reactions.

Similarly, the reaction of this compound with organotin halides, such as tri-n-butyltin chloride, allows for the preparation of cyclopentylstannanes. researchgate.net These organotin compounds are versatile intermediates in organic synthesis, notably in Stille cross-coupling reactions.

Table 3: Preparation of Other Organometallic Reagents from this compound

| Reactant | Product Organometallic Reagent |

|---|---|

| Copper(I) Iodide | Lithium dicyclopentylcuprate |

| Tri-n-butyltin chloride | Cyclopentyl(tri-n-butyl)stannane |

Utility in Industrial and Scalable Synthetic Processes

This compound is a valuable reagent in industrial and scalable synthetic processes due to its reactivity as a strong base and a nucleophile. Its application in large-scale operations is often aimed at the efficient construction of complex molecular architectures from simpler starting materials. A significant aspect of its industrial utility is the ability to produce it in concentrated solutions, which minimizes solvent waste and improves process efficiency.

The preparation of this compound for industrial use often involves the reaction of a cyclopentyl halide with lithium metal. Innovations in this process have focused on achieving higher concentrations of the reagent, which is advantageous for storage, transportation, and subsequent reactions on a large scale. The use of specific cyclic hydrocarbon solvents has been shown to significantly increase the solubility of this compound compared to traditional solvents like pentane (B18724), where its solubility is limited.

The following table summarizes various conditions and outcomes for the scalable synthesis of this compound, demonstrating the influence of different solvents and reactants on the final concentration and yield of the product.

| Example | Cyclopentyl Halide | Solvent | Lithium (with 1% Sodium) | Temperature (°C) | Final Concentration (Molar) | Yield (%) |

| 1 | Cyclopentyl chloride (120 g) | Cyclopentane (200 ml) | 16 g | Reflux | 2.89 | - |

| 2 | Cyclopentyl chloride (132 g) | Cyclohexane (B81311) (200 ml) | 17 g | 45 | 2.74 | 95 |

| 3 | Cyclopentyl chloride (49 g) | Benzene (250 ml) | 8.5 g | 35 | 1.56 | 80 |

| 4 | Cyclopentyl chloride (100 g) | Methylcyclohexane (200 ml) | 14 g | 45 | 2.57 | - |

| 5 | Cyclopentyl bromide (128 g) | Cyclohexane (150 ml) | 14 g | 45-50 | 1.90 | - |

This data is derived from a patented process for preparing concentrated this compound solutions. google.com

In addition to its synthesis, the utility of this compound in industrial processes extends to its role as an initiator in polymerization reactions and as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. evitachem.com The ability to generate the cyclopentyl anion in a controlled and efficient manner on a large scale allows for its incorporation into a wide range of molecular frameworks.

While specific, publicly detailed examples of its use in the large-scale synthesis of commercial products are often proprietary, the principles of its application are well-established in the field of organic synthesis. The development of scalable methods for its production underscores its importance as a reagent in industrial chemistry.

Theoretical and Computational Studies of Cyclopentyllithium

Molecular Dynamics Simulations

Dynamic Behavior of Cyclopentyllithium Aggregates in Solution

Organolithium compounds, including this compound, are known to aggregate in solution, forming species ranging from monomers to higher oligomers (e.g., dimers, tetramers, hexamers). This aggregation is influenced by factors such as steric hindrance, solvent polarity, and the presence of coordinating ligands. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR and diffusion-ordered spectroscopy (DOSY), has been instrumental in characterizing these aggregates and their dynamic interconversions in solution wikipedia.orgresearchgate.netresearchgate.netrsc.orgacs.orgresearcher.lifedntb.gov.uagoettingen-research-online.de.

Unsolvated this compound in hydrocarbon solvents has been observed to exist as an equilibrium mixture of hexamers and tetramers researchgate.netresearcher.life. The dynamic behavior of these aggregates, including the rates of aggregation and disaggregation, directly impacts the observed reactivity and selectivity of the reagent wikipedia.orgrsc.orgnih.gov. For instance, the relative populations of different aggregate species can shift with temperature, altering the reaction kinetics . Computational studies, often employing Density Functional Theory (DFT), are used to model these dynamic processes, identifying potential energy surfaces and transition states for aggregate interconversion researchgate.netnih.govresearchgate.netacs.orgnih.govbris.ac.ukescholarship.orgtum.dersc.orgmdpi.comcecam.org. These calculations help to rationalize experimental observations regarding the stability and interconversion rates of various aggregated forms.

Solvent-Aggregate Interactions

Solvents play a critical role in modulating the aggregation state and reactivity of this compound. Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether, are particularly important as they can coordinate to the lithium cation, leading to deaggregation or the formation of solvated aggregates wikipedia.orgresearchgate.netresearcher.lifegoettingen-research-online.delongdom.orgacs.orgcuny.eduresearchgate.netacgpubs.orgresearchgate.netacs.orgacs.org. Computational studies have focused on quantifying the strength of these solvent-aggregate interactions.

For this compound, solvation with THF leads to the formation of primarily THF-tetrasolvated tetramers in solution researchgate.netresearcher.life. The degree of solvation and the specific coordination mode of the solvent molecules around the lithium center are crucial for understanding the observed properties goettingen-research-online.delongdom.orgacs.orgcuny.eduresearchgate.netresearchgate.net. DFT calculations are employed to model these solvation effects, evaluating the energies of solvated versus unsolvated aggregates and predicting the preferred solvation shell structure researcher.lifegoettingen-research-online.deacs.orgnih.govbris.ac.ukmdpi.comlongdom.orgacs.orgcuny.eduresearchgate.netresearchgate.net. These studies help to explain how solvent choice can influence the equilibrium between different aggregate species and, consequently, the reagent's reactivity and selectivity wikipedia.orgacgpubs.org. For example, the presence of coordinating solvents can stabilize lower aggregation states or even monomeric species, which are often postulated to be more reactive wikipedia.orgrsc.org.

Computational Approaches to Understand Reactivity and Selectivity

Computational chemistry provides powerful tools for dissecting the complex relationship between the structure of this compound aggregates and their reactivity and selectivity in chemical transformations. By modeling transition states and reaction pathways, these methods offer insights that are often inaccessible through experimental techniques alone researchgate.netnih.govbris.ac.ukescholarship.orgtum.dececam.orgup.ac.zanih.gov.

Correlation of Calculated Structures with Experimental Observations

A key aspect of computational studies is the validation of calculated structures against experimental data. Techniques like X-ray crystallography provide definitive solid-state structures, while NMR spectroscopy offers detailed information about species present in solution wikipedia.orgresearchgate.netrsc.orgresearcher.lifegoettingen-research-online.deresearchgate.net. DFT calculations are used to predict the geometries and energies of various this compound aggregates and their solvated forms. These calculated structures are then compared with experimental data, such as NMR chemical shifts, coupling constants, and diffusion coefficients obtained from DOSY experiments wikipedia.orgresearchgate.netresearchgate.netacs.orgresearcher.lifegoettingen-research-online.deresearchgate.net.

For instance, DFT calculations have been used to model the aggregation states of organolithium compounds, with results often showing good agreement with experimental findings from NMR studies researchgate.netacs.orgmdpi.comresearchgate.net. The ability of computational methods to accurately reproduce observed aggregation numbers and solvation states strengthens their utility in predicting how structural variations might affect reactivity. The correlation between calculated structural parameters (e.g., Li-C bond lengths, aggregate geometry) and experimental observations allows researchers to build a comprehensive understanding of the species involved in reactions rsc.orgresearchgate.netresearchgate.netresearchgate.net.

Prediction of Reactivity Orders and Pathways

Computational methods, particularly DFT, are extensively used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the activation energies and reaction barriers for different potential pathways, researchers can identify the most favorable reaction mechanisms researchgate.netnih.govbris.ac.ukescholarship.orgcecam.orgup.ac.zanih.gov. This includes investigating the role of aggregation state, solvent effects, and steric or electronic factors on the reaction outcome wikipedia.orgrsc.orgnih.govbris.ac.ukacgpubs.orgresearchgate.net.

For example, computational studies can help determine whether a monomeric, dimeric, or higher aggregate of this compound is the active species in a given reaction, and how solvent coordination influences these species' relative reactivity wikipedia.orgrsc.orgnih.govbris.ac.uk. By mapping out the potential energy surfaces for reactions involving this compound, DFT calculations can predict which reaction pathways are kinetically or thermodynamically favored, thereby explaining observed selectivity researchgate.netnih.govbris.ac.ukescholarship.orgcecam.orgup.ac.zanih.gov. This predictive capability is invaluable for designing new synthetic methodologies and optimizing existing ones, allowing chemists to tailor reaction conditions for desired outcomes.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methods for Cyclopentyllithium (e.g., green solvents, flow chemistry)

The traditional synthesis of this compound often involves the use of volatile and flammable hydrocarbon solvents like pentane (B18724) or cyclohexane (B81311). google.com While effective, environmental concerns and safety considerations are driving research towards more sustainable synthetic methodologies.

Green Solvents: A significant area of development is the exploration of greener solvent alternatives. Research into bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be obtained from renewable resources, is gaining traction for organolithium reactions. These solvents not only offer a better environmental profile but can also influence the reactivity and solubility of the organolithium species. The ideal green solvent for this compound synthesis would be biodegradable, have a low toxicity profile, and be easily recyclable, without compromising the yield and stability of the final product.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift in the synthesis of highly reactive compounds like this compound. ucc.ie This technique offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. ucc.iewiley-vch.de In a flow setup, small volumes of reactants are continuously mixed and reacted, minimizing the risks associated with handling large quantities of pyrophoric organolithium reagents. ucc.ie The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to higher yields and purities. researchgate.net This approach also opens the door for the in-situ generation and immediate consumption of this compound, thereby avoiding its storage and decomposition. wiley-vch.de Research in this area is focused on designing efficient and robust flow reactors and optimizing reaction conditions for the continuous production of this compound.

| Sustainable Method | Key Advantages | Research Focus |

| Green Solvents | Reduced environmental impact, potential for improved reactivity/solubility, enhanced safety. | Identification and testing of bio-derived and recyclable solvents. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for in-situ generation. ucc.iewiley-vch.deresearchgate.net | Reactor design, optimization of flow parameters, integration with downstream processes. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

While this compound is a well-established nucleophile and strong base, ongoing research aims to uncover new reactivity patterns and expand its utility in catalysis.

Novel Reactivity: Researchers are exploring the potential of this compound in unconventional C-C and C-X (where X is a heteroatom) bond-forming reactions. This includes investigating its role in frustrated Lewis pair (FLP) chemistry, where its basicity can be harnessed in conjunction with a bulky Lewis acid to activate small molecules. Furthermore, the unique stereoelectronic properties of the cyclopentyl moiety may lead to unexpected selectivities in asymmetric synthesis.

Catalytic Applications: The use of organolithium compounds as catalysts, or more commonly as catalyst components, is a growing area of interest. alfachemic.com this compound could potentially be employed in polymerization reactions, acting as an initiator for the synthesis of polymers with specific tacticities and molecular weights. alfachemic.com Additionally, its ability to form ate complexes with other metals could be exploited in the development of novel bimetallic catalysts for a range of organic transformations, including cross-coupling and C-H activation reactions.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. The development of advanced spectroscopic techniques for in-situ monitoring is revolutionizing the study of organolithium reactions.

For highly reactive and air-sensitive species like this compound, in-situ analysis is particularly valuable as it avoids the potential for sample degradation during offline analysis. mt.comspectroscopyonline.com Techniques such as ReactIR (in-situ Fourier Transform Infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy allow for real-time tracking of reactant consumption, intermediate formation, and product generation. mt.com This data provides invaluable insights into reaction kinetics and mechanisms. Future research will likely focus on the development of more sensitive and robust probes for these spectroscopic methods, enabling the study of even faster reactions and the detection of low-concentration intermediates. spectroscopyonline.com

| Spectroscopic Technique | Information Gained | Future Developments |